molecular formula C14H16N4O2 B5454844 N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 957409-19-7

N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5454844
CAS No.: 957409-19-7
M. Wt: 272.30 g/mol
InChI Key: JKBIOTMCJVRBJE-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core linked to a 3-(acetylamino)phenyl group. Its molecular formula is C₁₄H₁₆N₄O₂, with an average molecular weight of 272.30 g/mol .

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-18-8-7-13(17-18)14(20)16-12-6-4-5-11(9-12)15-10(2)19/h4-9H,3H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBIOTMCJVRBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187547
Record name N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957409-19-7
Record name N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957409-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Acetylation: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Amidation: The final step involves the reaction of the acetylated phenyl compound with ethyl isocyanate to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide has a unique molecular structure characterized by:

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.31 g/mol
  • Functional Groups : Acetylamino and carboxamide groups attached to a pyrazole ring.

This structural configuration is pivotal in determining the compound's chemical reactivity and biological interactions.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it an essential reagent in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes or receptors involved in inflammatory pathways, suggesting its utility as a therapeutic agent in treating inflammatory diseases.

Medicine

In medicinal applications, this compound is being explored for its potential therapeutic effects against neurodegenerative disorders. Studies have shown that pyrazole derivatives can modulate neuroinflammatory responses and may protect neuronal cells from damage associated with conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole, including this compound, exhibited significant anti-inflammatory effects in animal models. The research utilized carrageenan-induced paw edema to evaluate the anti-inflammatory potential, comparing it with established non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated that the compound significantly reduced inflammation, showcasing its potential as an alternative therapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrazole derivatives, highlighting their role in modulating oxidative stress and neuroinflammation. The study found that this compound could effectively reduce markers of oxidative damage in neuronal cultures exposed to neurotoxic agents . This suggests its potential application in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can interact with aromatic residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Molecular Formula Substituents on Pyrazole/Phenyl Rings Molecular Weight (g/mol) Key Features Reference
N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide C₁₄H₁₆N₄O₂ - 1-Ethyl (pyrazole)
- 3-Acetylamino (phenyl)
272.30 Acetylated aniline at meta position
N-[4-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide C₁₄H₁₆N₄O₂ - 1-Ethyl (pyrazole)
- 4-Acetylamino (phenyl)
272.30 Acetylated aniline at para position; positional isomer of target compound
1-Ethyl-N-phenyl-1H-pyrazole-3-carboxamide C₁₂H₁₃N₃O - 1-Ethyl (pyrazole)
- Unsubstituted phenyl
215.26 Simpler structure lacking acetyl group
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide C₁₂H₁₀ClF₃N₃O - 1-Methyl (pyrazole)
- 5-Trifluoromethyl (pyrazole)
- 3-Chloro (phenyl)
305.68 Halogen and trifluoromethyl substitutions enhance lipophilicity
1-Phenyl-1H-pyrazole-3-carboxamide C₁₀H₉N₃O - Unsubstituted phenyl
- No alkyl chain on pyrazole
187.20 Simplest analogue; baseline for SAR studies

Key Observations :

  • Positional Isomerism : The acetyl group’s position on the phenyl ring (3- vs. 4-) may alter receptor binding affinity or metabolic stability .
  • Role of Alkyl Chains : The 1-ethyl group on the pyrazole (target compound) vs. 1-methyl () affects steric bulk and electronic properties.

Biological Activity

N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C14H16N4O2C_{14}H_{16}N_4O_2, with a molar mass of 272.31 g/mol. The compound features an acetylamino group at the para position relative to the ethyl-substituted pyrazole ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC14H16N4O2C_{14}H_{16}N_4O_2
Molar Mass272.31 g/mol
IUPAC NameThis compound
InChI KeyNCXMXCVLZZSEEE-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant inhibitory effects against various bacterial strains. For instance, derivatives have shown activity against Gram-negative bacteria such as Haemophilus influenzae, with minimal inhibitory concentrations (MICs) reported as low as 0.24 μg/ml for certain pyrazole derivatives .

Anti-inflammatory Activity

Pyrazole compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies suggest that this compound may act similarly, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Antiviral Effects

Emerging research has begun to explore the antiviral capabilities of pyrazole derivatives. For example, compounds similar to this compound have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). These findings suggest that structural modifications in pyrazoles can lead to significant antiviral activity, making them promising candidates for further development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This may include:

  • Enzyme Inhibition : By binding to active sites on enzymes like COX, these compounds can modulate inflammatory pathways.
  • Receptor Interaction : The compound may also interact with various receptors involved in immune responses or cell signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A study published in PubMed reported that certain pyrazole derivatives exhibited significant antimicrobial activity against Haemophilus influenzae and H. parainfluenzae, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazoles, noting their ability to reduce inflammation markers in vitro and in vivo models .
  • Antiviral Evaluation : Research has shown that specific pyrazole derivatives can inhibit viral replication in cell cultures, suggesting their potential use as antiviral therapeutics .

Q & A

Q. What are the recommended synthetic routes for N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3-(acetylamino)aniline with ethyl pyrazole-3-carboxylate using coupling agents like EDC/HOBt in dimethylformamide (DMF) at 0–25°C.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Step 3 : Final carboxamide formation via nucleophilic acyl substitution, optimized under reflux in dichloromethane with triethylamine as a base. Yield optimization requires precise control of temperature (40–60°C), stoichiometric ratios (1:1.2 amine:carboxylate), and anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, pyrazole ring protons at δ 7.1–7.8 ppm) and confirm carboxamide linkage (C=O at ~168 ppm).
  • HRMS : Validates molecular formula (e.g., C14_{14}H17_{17}N4_4O2_2) with <2 ppm mass error.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What are the primary biological activities reported for pyrazole-carboxamide derivatives?

Pyrazole-carboxamides are associated with:

  • Kinase Inhibition : CDK2/cyclin A inhibition (IC50_{50} <100 nM in analogs) via ATP-binding site competition.
  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Anti-inflammatory Effects : COX-2 suppression (50–70% at 10 µM) in macrophage models .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays (e.g., IC50_{50}50​ variability) be resolved?

Discrepancies often arise from:

  • Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts competitive inhibition metrics.
  • Protein Purity : Use recombinant kinases with ≥95% purity (SDS-PAGE validated).
  • Stereochemical Effects : Chiral HPLC separates enantiomers for individual activity profiling. Methodological adjustments and orthogonal assays (e.g., ITC for binding affinity) are recommended .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Structural Modifications : Introduce fluorine at the pyrazole C4 position to block CYP3A4-mediated oxidation.
  • Prodrug Approaches : Mask the carboxamide as a tert-butyl ester to improve oral bioavailability.
  • In Silico Modeling : Predict metabolic soft spots using ADMET predictors (e.g., Schrödinger’s QikProp) .

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